3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 438218-36-1
VCID: VC21479771
InChI: InChI=1S/C15H13BrO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Br
Molecular Formula: C15H13BrO3
Molecular Weight: 321.16g/mol

3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde

CAS No.: 438218-36-1

Cat. No.: VC21479771

Molecular Formula: C15H13BrO3

Molecular Weight: 321.16g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde - 438218-36-1

Specification

CAS No. 438218-36-1
Molecular Formula C15H13BrO3
Molecular Weight 321.16g/mol
IUPAC Name 3-[(3-bromophenoxy)methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C15H13BrO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3
Standard InChI Key CGMXBLWHOPUGIT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Br
Canonical SMILES COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Br

Introduction

Chemical Overview

1.1 Identification and Structure

  • Chemical Name: 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde

  • CAS Number: 438218-36-1

  • Molecular Formula: C15H13BrO3

  • Molecular Weight: 321.16 g/mol

The compound features a benzaldehyde structure with a bromophenoxy group and a methoxy group attached to the aromatic ring. The molecular structure can be represented as follows:

Structural Formula: C6H4(Br)OC6H4(OCH3)CHO\text{Structural Formula: } \text{C}_6\text{H}_4(\text{Br})-\text{O}-\text{C}_6\text{H}_4(\text{OCH}_3)-\text{CHO}

Synthesis

2.1 Synthetic Route

The synthesis of 3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde can be achieved through the following method:

  • Reagents:

    • 3-bromophenol

    • 4-methoxybenzyl chloride

    • Potassium carbonate (base)

    • Dimethylformamide (solvent)

  • Procedure:

    • Mix 3-bromophenol with 4-methoxybenzyl chloride in dimethylformamide.

    • Add potassium carbonate as a base.

    • Heat the mixture under reflux conditions to facilitate nucleophilic substitution, where the bromine atom in 3-bromophenol is replaced by the 4-methoxybenzyl group.

    • Purify the resulting product through recrystallization or column chromatography.

Applications

4.1 Research and Industrial Uses

3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde has several notable applications:

  • Medicinal Chemistry: It may serve as a precursor for synthesizing biologically active compounds.

  • Materials Science: Utilized in developing new materials due to its unique structural properties.

Research Findings

Recent studies have highlighted the potential of this compound in various synthetic pathways:

  • Synthesis of Novel Compounds: It has been used as a starting material in the asymmetric synthesis of β-hydroxy-α-amino acid derivatives via Mukaiyama aldol reactions.

  • Biological Activity: Investigations into its biological properties are ongoing, focusing on its efficacy as an antimicrobial agent.

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